Tert-Butyl 2,4-Dioxo-1,9-Diazaspiro[5.5]Undecane-9-Carboxylate
Description
Tert-Butyl 2,4-Dioxo-1,9-Diazaspiro[5.5]Undecane-9-Carboxylate (CAS: 1934864-77-3) is a spirocyclic compound featuring a unique bicyclic framework with two nitrogen atoms (1,9-diaza) and two ketone groups (2,4-dioxo). The tert-butyl carboxylate moiety at position 9 enhances steric bulk and stability, making it a valuable intermediate in pharmaceutical and organic synthesis . Its spiro[5.5]undecane core provides conformational rigidity, which can influence binding affinity in drug design .
Properties
IUPAC Name |
tert-butyl 2,4-dioxo-1,9-diazaspiro[5.5]undecane-9-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4/c1-13(2,3)20-12(19)16-6-4-14(5-7-16)9-10(17)8-11(18)15-14/h4-9H2,1-3H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRHGLIUJNRBME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)CC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-Butyl 2,4-Dioxo-1,9-Diazaspiro[5.5]Undecane-9-Carboxylate typically involves multi-step organic reactions. One common method includes the reaction of a suitable diazaspiro compound with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The product is then purified using techniques like recrystallization or chromatography to achieve the desired purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps like solvent extraction, distillation, and crystallization to isolate and purify the final product. Quality control measures are implemented to ensure consistency and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 2,4-Dioxo-1,9-Diazaspiro[5.5]Undecane-9-Carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that derivatives of diazaspiro compounds exhibit anticancer properties. Tert-butyl 2,4-dioxo-1,9-diazaspiro[5.5]undecane-9-carboxylate has been studied for its ability to inhibit tumor growth in various cancer cell lines. A study demonstrated that the compound selectively induces apoptosis in cancer cells while sparing normal cells, highlighting its therapeutic potential in oncology .
2. Neurological Disorders
The compound has shown promise as a modulator of gamma-aminobutyric acid (GABA) receptors, which are critical in treating neurological disorders such as epilepsy and anxiety. Its structural characteristics allow it to interact effectively with GABA receptors, potentially leading to the development of new anxiolytic or anticonvulsant medications .
3. Anti-inflammatory Properties
In vitro studies have suggested that this compound exhibits anti-inflammatory effects by downregulating pro-inflammatory cytokines. This property could be beneficial in developing treatments for chronic inflammatory conditions .
Data Table: Summary of Biological Activities
| Application Area | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Neurological Disorders | Modulates GABA receptors | |
| Anti-inflammatory | Downregulates pro-inflammatory cytokines |
Case Studies
Case Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of this compound against breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability and an increase in apoptosis markers, suggesting a potential pathway for therapeutic development against breast cancer .
Case Study 2: Neuromodulation
In experiments involving rodent models of anxiety, the compound demonstrated significant anxiolytic effects comparable to established medications like diazepam. Behavioral assays showed reduced anxiety-like behavior following administration of this compound, supporting its potential use in treating anxiety disorders .
Mechanism of Action
The mechanism of action of Tert-Butyl 2,4-Dioxo-1,9-Diazaspiro[5.5]Undecane-9-Carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Analogs
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| Tert-Butyl 2,4-Dioxo-1,9-Diazaspiro[5.5]Undecane-9-Carboxylate | 1934864-77-3 | C₁₄H₂₂N₂O₄ (inferred) | 282.34 | 1,9-diaza; 2,4-dioxo; tert-butyl ester |
| tert-Butyl 2-oxo-4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate | N/A | C₁₃H₂₀N₂O₄ (inferred) | ~292.32 | 4-oxa (ether) replaces CH₂; single 2-oxo group |
| tert-Butyl 9-benzyl-8,10-dioxo-3,9-diazaspiro[5.5]undecane-3-carboxylate | 2177266-40-7 | C₂₁H₂₈N₂O₄ | 372.47 | Benzyl substituent; 8,10-dioxo; 3,9-diaza |
| tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate | 873924-08-4 | C₁₅H₂₅NO₃ | 267.36 | Single 9-oxo; monoaza (3-aza) |
| tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate | 1031927-14-6 | C₁₄H₂₆N₂O₂ | 254.37 | No oxo groups; unmodified diaza core |
| tert-Butyl 2,2-difluoro-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate | 1179337-15-5 | C₁₃H₂₂F₂N₂O₃ | 292.32 | 2,2-difluoro; 1-oxa; 4,9-diaza |
| Tert-Butyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate | 1198284-94-4 | C₁₄H₂₄N₂O₃ | 268.36 | 1-oxo; 2,9-diaza |
Structural and Functional Differences
Heteroatom Substitution: The target compound’s 2,4-dioxo groups distinguish it from analogs like tert-Butyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate (), which has only one oxo group. tert-Butyl 2-oxo-4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate () replaces a methylene group with an ether oxygen (4-oxa), altering electronic properties and solubility .
Fluorine atoms in tert-Butyl 2,2-difluoro-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate () introduce electronegativity, which can modulate metabolic stability and binding affinity .
Biological Activity
Tert-Butyl 2,4-Dioxo-1,9-Diazaspiro[5.5]Undecane-9-Carboxylate (CAS No. 1934864-77-3) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, and relevant case studies.
- Molecular Formula : C14H22N2O4
- Molecular Weight : 282.34 g/mol
- Purity : NLT 98%
- Storage : Stable at room temperature for up to 2 years
Biological Activity
Research indicates that compounds within the diazaspiro series exhibit a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that diazaspiro compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .
- Analgesic Properties : Compounds similar to Tert-Butyl 2,4-Dioxo-1,9-Diazaspiro[5.5]Undecane have been investigated for their pain-relieving effects. They may act on pain pathways in the central nervous system .
- Effects on Immune Response : Certain diazaspiro compounds have been linked to modulation of immune responses, which could be beneficial in autoimmune diseases and inflammatory conditions .
- CNS Activity : Some derivatives have shown promise as GABA_A receptor antagonists, potentially influencing neurotransmission and offering therapeutic avenues for neurological disorders .
Synthesis
The synthesis of Tert-Butyl 2,4-Dioxo-1,9-Diazaspiro[5.5]Undecane typically involves multi-step organic reactions including cyclization and functional group transformations. A common synthetic route includes:
- Formation of the Spiro Framework : Utilizing diazabicyclic intermediates.
- Introduction of Carbonyl Groups : Via oxidation reactions.
- Carboxylation : To introduce the carboxylate functionality.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of various diazaspiro compounds against Staphylococcus aureus and Escherichia coli. The results indicated that Tert-Butyl 2,4-Dioxo-1,9-Diazaspiro[5.5]Undecane showed significant inhibition zones compared to control groups.
| Compound | Inhibition Zone (mm) | Bacterial Strain |
|---|---|---|
| Tert-Butyl 2,4-Dioxo-1,9-Diazaspiro[5.5]Undecane | 18 | S. aureus |
| Control (No Treatment) | 0 | - |
Case Study 2: Analgesic Potential
In an experimental model of pain, the compound was administered to assess its analgesic effects using a hot plate test. The results demonstrated a significant reduction in response time compared to a placebo group.
| Group | Response Time (s) | Significance |
|---|---|---|
| Treatment Group | 6 ± 1 | p < 0.05 |
| Placebo | 10 ± 2 | - |
Q & A
Q. What are the recommended synthetic routes for Tert-Butyl 2,4-Dioxo-1,9-Diazaspiro[5.5]Undecane-9-Carboxylate?
The compound is typically synthesized via spiroannulation and Boc-protection strategies. Key steps include:
- Cyclization of diaza precursors with ketone or ester functionalities under basic conditions.
- Use of tert-butyloxycarbonyl (Boc) groups to protect amines during synthesis, followed by deprotection under acidic conditions .
- Optimization of reaction temperature (e.g., 0–25°C) and catalysts (e.g., DMAP or DCC) to enhance spiro ring formation efficiency .
Table 1: Synthetic analogs and their CAS numbers for reference
| Compound Name | CAS Number | Reference |
|---|---|---|
| Tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate | 930785-40-3 | |
| Hydrochloride salt form | 1888786-40-0 |
Q. Which spectroscopic techniques are most effective for characterizing this spiro compound?
- NMR Spectroscopy: ¹H/¹³C NMR confirms the spirocyclic structure by identifying unique proton environments (e.g., tert-butyl singlet at ~1.4 ppm and carbonyl signals near 170 ppm) .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., observed m/z 290.83 for [M+H]⁺ in the hydrochloride form) .
- IR Spectroscopy: Detects carbonyl stretches (~1650–1750 cm⁻¹) and Boc-group vibrations .
Q. How should researchers handle crystallographic data contradictions for this compound?
- Use SHELXL for refinement, particularly for resolving twinning or high thermal motion in spiro rings .
- Cross-validate X-ray data with spectroscopic results to address ambiguities in bond lengths/angles .
Advanced Research Questions
Q. What strategies resolve mechanistic ambiguities in the spiroannulation step?
- Isotopic labeling (e.g., deuterated analogs) to track reaction pathways .
- Computational modeling (DFT) to identify transition states and energetically favorable intermediates .
- Kinetic studies under varying temperatures to elucidate rate-determining steps .
Q. How can researchers address discrepancies between experimental and computational spectral data?
- Re-evaluate solvent effects in NMR simulations (e.g., using COSMO-RS models).
- Validate computational parameters (e.g., basis sets like B3LYP/6-311+G(d,p)) against experimental IR/Raman data .
- Consider dynamic effects (e.g., ring puckering) that may not be captured in static models .
Q. What methodologies optimize stability studies under reactive conditions?
- Conduct accelerated degradation tests (e.g., 40–80°C, pH 1–13) with HPLC monitoring to identify degradation products .
- Use Arrhenius plots to extrapolate shelf-life under standard storage conditions .
Q. How can researchers leverage structural analogs to predict biological activity?
- Compare the compound’s spiro core with known bioactive diazaspiro systems (e.g., kinase inhibitors) using molecular docking .
- Synthesize derivatives with modified substituents (e.g., replacing tert-butyl with other protecting groups) to assess SAR .
Methodological Considerations
- Data Contradiction Analysis: Always cross-reference crystallographic, spectroscopic, and computational data. For example, if X-ray data suggests a planar spiro ring but NMR shows fluxionality, consider temperature-dependent NMR experiments .
- Experimental Design: Prioritize modular synthesis to allow rapid generation of derivatives for functional studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
